Acide 4-carboxy-L-phénylalanine

Vue d'ensemble

Description

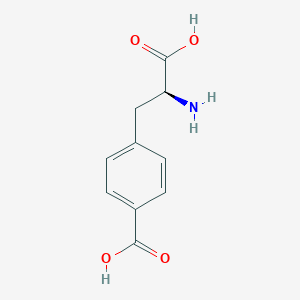

4-Carboxy-L-phenylalanine is a synthetic amino acid derivative of L-phenylalanine, characterized by the addition of a carboxylic acid group at the para position of the benzene ring. This modification allows it to be used in various biochemical and structural biology studies, particularly in the investigation of protein-protein interactions and enzyme catalysis .

Applications De Recherche Scientifique

4-Carboxy-L-phenylalanine has a wide range of applications in scientific research:

Chemistry: It is used to study the effects of side-chain modifications on amino acids and proteins.

Industry: It is utilized in the development of new materials and biocatalysts with improved performance.

Mécanisme D'action

Target of Action

4-Carboxy-L-phenylalanine is a compound utilized in the field of biochemistry and structural biology, particularly in the study of protein-protein interactions and enzyme catalysis . It is an analog of the amino acid L-phenylalanine with an additional carboxylic acid functional group . This compound can be incorporated into proteins in place of the native amino acid to investigate the role of phenylalanine residues in protein structure and function .

Mode of Action

4-Carboxy-L-phenylalanine interacts with its targets, primarily enzymes such as carboxypeptidase A . Carboxypeptidase A is an enzyme that hydrolyzes peptide bonds in peptides and proteins in biological systems . The interaction of 4-Carboxy-L-phenylalanine with carboxypeptidase A results in changes in the dynamics, stability, and activity of the enzyme .

Biochemical Pathways

The biochemical pathways affected by 4-Carboxy-L-phenylalanine are primarily those involving the metabolism of aromatic amino acids . Studies involving 4-Carboxy-L-phenylalanine aim to understand how modifications to the side chains of amino acids affect these pathways . For instance, it has been shown that plants utilize a microbial-like phenylpyruvate pathway to produce phenylalanine, and flux through this route is increased when the entry point to the arogenate pathway is limiting .

Result of Action

The molecular and cellular effects of 4-Carboxy-L-phenylalanine’s action primarily involve changes in the dynamics, stability, and activity of enzymes and other proteins . By modifying the side chains of amino acids, 4-Carboxy-L-phenylalanine can affect the structure and function of these proteins . This compound is also of interest in the design of novel peptides and proteins with altered chemical properties or enhanced biophysical characteristics .

Action Environment

The action of 4-Carboxy-L-phenylalanine can be influenced by various environmental factors. For instance, pH-sensitive delivery systems have been developed using carboxy-terminal phenylalanine-modified dendrimers, which show enhanced uptake into various cells, including T cells, under weak acidic conditions . This suggests that the action, efficacy, and stability of 4-Carboxy-L-phenylalanine can be influenced by the pH of the environment .

Analyse Biochimique

Biochemical Properties

4-Carboxy-L-phenylalanine plays a crucial role in biochemical reactions, particularly in the study of enzyme dynamics, stability, and activity. This compound interacts with various enzymes and proteins, influencing their function and stability. For instance, modifications to the side chains of amino acids, such as the addition of a carboxyl group in 4-Carboxy-L-phenylalanine, can affect the dynamics and stability of enzymes and other proteins . This compound is also utilized in the design of novel peptides and proteins, where it can enhance biophysical characteristics and alter chemical properties .

Cellular Effects

The effects of 4-Carboxy-L-phenylalanine on cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that modifications to amino acids like 4-Carboxy-L-phenylalanine can impact the stability and activity of enzymes, which in turn can alter cellular metabolism and gene expression . Additionally, the incorporation of 4-Carboxy-L-phenylalanine into peptides and proteins can lead to changes in cell signaling pathways, potentially affecting various cellular processes .

Molecular Mechanism

At the molecular level, 4-Carboxy-L-phenylalanine exerts its effects through various mechanisms. This compound can bind to enzymes and proteins, influencing their activity and stability. For instance, the addition of a carboxyl group to the phenyl ring of L-phenylalanine can alter the binding interactions with biomolecules, leading to changes in enzyme inhibition or activation . Furthermore, 4-Carboxy-L-phenylalanine can affect gene expression by modifying the stability and activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Carboxy-L-phenylalanine can change over time. This compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. For example, studies have shown that 4-Carboxy-L-phenylalanine can be stable under certain conditions, but its stability may decrease over time, leading to degradation and potential changes in its effects on cellular function . Long-term studies have also indicated that the incorporation of 4-Carboxy-L-phenylalanine into peptides and proteins can have lasting effects on cellular processes, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 4-Carboxy-L-phenylalanine can vary with different dosages in animal models. Studies have shown that at lower doses, this compound can enhance the stability and activity of enzymes and proteins, leading to beneficial effects on cellular processes . At higher doses, 4-Carboxy-L-phenylalanine may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

4-Carboxy-L-phenylalanine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be incorporated into the shikimate pathway and the L-phenylalanine branch pathways, where it can affect metabolic flux and metabolite levels . The presence of 4-Carboxy-L-phenylalanine can lead to changes in the expression of genes encoding rate-limiting enzymes, pushing more carbon flux toward the synthesis of L-phenylalanine and its derivatives .

Transport and Distribution

The transport and distribution of 4-Carboxy-L-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. For example, in yeast, the transport of L-phenylalanine is facilitated by permeases such as GAP1, BAP2, and AGP1 . These transporters play a crucial role in the uptake and distribution of 4-Carboxy-L-phenylalanine, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of 4-Carboxy-L-phenylalanine can affect its activity and function. Studies have shown that phenylalanine ammonia-lyases, which are involved in the metabolism of phenylalanine derivatives, can localize to different subcellular compartments . For instance, some phenylalanine ammonia-lyases are found in the cytosol, while others are localized to the endoplasmic reticulum . The specific localization of 4-Carboxy-L-phenylalanine within cells can influence its interactions with enzymes and proteins, affecting its overall function and activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the direct carboxylation of L-phenylalanine using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst . Another approach involves the use of protecting groups to selectively modify the phenylalanine molecule, followed by deprotection to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 4-Carboxy-L-phenylalanine may involve biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to incorporate the carboxyl group into the phenylalanine structure during biosynthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Carboxy-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Comparaison Avec Des Composés Similaires

L-phenylalanine: The parent compound without the additional carboxyl group.

L-tyrosine: Contains a hydroxyl group instead of a carboxyl group at the para position.

L-tryptophan: Contains an indole ring instead of a benzene ring.

Uniqueness: 4-Carboxy-L-phenylalanine is unique due to the presence of the carboxyl group, which allows for specific interactions and modifications that are not possible with other similar compounds. This makes it particularly useful in studies involving protein engineering and the design of novel biomolecules .

Activité Biologique

4-Carboxy-L-phenylalanine (4-CF) is a derivative of the amino acid phenylalanine, which has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with 4-CF.

Overview of 4-Carboxy-L-phenylalanine

4-CF is an analog of L-phenylalanine that possesses an additional carboxyl group at the para position of the aromatic ring. This modification alters its biochemical properties and may enhance its interactions with various biological systems.

The biological activity of 4-CF can be attributed to several mechanisms:

- Neurotransmitter Precursor : Like L-phenylalanine, 4-CF may serve as a precursor for neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions .

- Transport Mechanisms : 4-CF is likely transported into cells via the large neutral amino acid transporter (LAT), which plays a significant role in the uptake of amino acids in various tissues, including the brain .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that 4-CF may inhibit certain enzymes involved in neurotransmitter synthesis, potentially affecting levels of serotonin and other key neurotransmitters .

Neuroprotective Properties

Studies have indicated that phenylalanine derivatives may possess neuroprotective effects. For instance, L-phenylalanine has been shown to inhibit excitotoxicity mediated by glutamate receptors, which could be extrapolated to suggest that 4-CF might also provide neuroprotection through similar pathways .

Case Studies

- Clinical Trials on Phenylalanine Derivatives : A series of clinical trials investigated the effects of phenylalanine and its derivatives on mood disorders. Participants receiving L-phenylalanine reported significant improvements in depressive symptoms compared to controls. While direct studies on 4-CF are lacking, these findings underscore the potential for similar compounds to exert beneficial effects on mental health .

- Animal Models : In animal studies, administration of phenylalanine derivatives has shown promise in reducing anxiety-like behaviors. These studies suggest that modifications to the phenylalanine structure can enhance its biological activity, warranting further investigation into compounds like 4-CF .

Data Table: Comparative Analysis of Phenylalanine Derivatives

Propriétés

IUPAC Name |

4-[(2S)-2-amino-2-carboxyethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDGRBPZVQPESQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 4-Carboxy-L-phenylalanine into peptides affect their inhibitory activity against tyrosine kinases?

A: Research suggests that incorporating 4-Carboxy-L-phenylalanine at specific positions within peptide sequences can enhance their inhibitory activity against tyrosine kinases like pp60c-src. [] This enhancement is attributed to the additional interactions the carboxylic acid moiety can form within the catalytic region of the enzyme's active site. [] Specifically, the study demonstrated that a pentapeptide containing 4-Carboxy-L-phenylalanine exhibited stronger inhibition compared to an analogous peptide with L-phenylalanine in the same position. [] This highlights the importance of strategic structural modifications for optimizing the binding affinity and inhibitory potential of these peptides.

Q2: What synthetic approaches are available for incorporating 4-Carboxy-L-phenylalanine into peptides?

A: Efficient synthetic strategies often utilize a divergent approach starting from a common peptide intermediate. [] One method involves palladium-catalyzed carbonylation of a peptide containing 4-iodophenylalanine to introduce a formyl group, which is then oxidized to yield the desired 4-Carboxy-L-phenylalanine residue within the peptide sequence. [] This approach allows for the flexible synthesis of various peptide-based inhibitors containing 4-Carboxy-L-phenylalanine and its derivatives from a single intermediate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.